5-Ethynylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynylbenzene-1,3-diol: is an organic compound with the molecular formula C8H6O2 It is characterized by the presence of an ethynyl group attached to a benzene ring that also contains two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylbenzene-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes . This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bond of an alkene . Another method involves the electrophilic aromatic substitution of benzene derivatives, where an ethynyl group is introduced to the benzene ring followed by hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves multi-step organic synthesis routes. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used.
Major Products:
Oxidation: Quinones or diketones.
Reduction: Ethyl or vinyl derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
5-Ethynylbenzene-1,3-diol is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-Ethynyl-1,3-benzenediol
- 1,3-Benzenediol, 5-ethynyl-
- 5-ethynyl-1,3-Benzenediol
Comparison: 5-Ethynylbenzene-1,3-diol is unique due to the presence of both ethynyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
5-ethynylbenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVOCRDZMOXCHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.